molecular formula C20H26N2O4S B5070155 Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate

Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate

Cat. No.: B5070155
M. Wt: 390.5 g/mol
InChI Key: LBCXWACJFOFSQR-UHFFFAOYSA-N
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Description

Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is a complex organic compound with a molecular formula of C24H31NO4S. This compound is characterized by its unique structure, which includes a thiazole ring, a phenoxy group, and an ethyl acetate moiety. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-5-methylphenol with chloroacetic acid to form 2-tert-butyl-5-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-1,3-thiazole to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring and phenoxy group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-(((2-tert-butyl-5-methylphenoxy)acetyl)amino)-1,3-thiazol-4-YL)acetate is unique due to its combination of a thiazole ring and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 2-[2-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-6-25-18(24)10-14-12-27-19(21-14)22-17(23)11-26-16-9-13(2)7-8-15(16)20(3,4)5/h7-9,12H,6,10-11H2,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCXWACJFOFSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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